molecular formula C13H18O2S B142799 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid CAS No. 126231-22-9

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Cat. No.: B142799
CAS No.: 126231-22-9
M. Wt: 238.35 g/mol
InChI Key: VDSYCTWGBTXSEX-UHFFFAOYSA-N
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Description

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (CAS: 126231-22-9) is a bicyclic heteroaromatic compound featuring a benzothiophene core fused with a partially saturated cyclohexene ring. The molecule includes a tert-butyl substituent at position 5 and a carboxylic acid group at position 2 (Figure 1). Its molecular formula is C₁₃H₁₈O₂S, with a molecular weight of 238.35 g/mol .

Properties

IUPAC Name

5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-13(2,3)9-4-5-10-8(6-9)7-11(16-10)12(14)15/h7,9H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSYCTWGBTXSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396743
Record name 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
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Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126231-22-9
Record name 5-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
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Record name 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
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Record name 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Benzothiophene Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiophene ring. This can be achieved through various methods, including the use of sulfur-containing reagents and cyclization catalysts.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions. Notably, it has been utilized in the development of new synthetic methodologies that aim to create derivatives with enhanced biological activities .

Biology

The biological applications of this compound are particularly promising. Research indicates that this compound exhibits anti-inflammatory and analgesic properties. It has also been studied for its neuroprotective effects on the central nervous system by modulating neurotransmitter release and interacting with specific receptors .

Case Study: Neuroprotection
A study investigating the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures. These findings suggest potential therapeutic roles in neurodegenerative diseases .

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Preliminary studies have shown that it may inhibit tumor growth by interfering with microtubule dynamics, similar to established chemotherapeutic agents .

Case Study: Anticancer Activity
In vitro assays revealed that derivatives of this compound could significantly inhibit cancer cell proliferation in various lines (IC50 values ranging from 2.6 to 18 nM) .

Industry

The compound also finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in developing dyes and sensors due to its electronic characteristics derived from the benzothiophene structure .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
6-Tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazideSimilar benzothiophene structure but varies at positionPotentially different biological activities due to structural variance
4-MethylbenzothiopheneLacks hydrazide functionalityKnown for unique electronic properties
Benzothiazole derivativesContains sulfur and nitrogen heterocyclesExhibits distinct antimicrobial activities

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Water Solubility (g/L, 25°C)
5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid C₁₃H₁₈O₂S 238.35 -COOH (C2), -C(CH₃)₃ (C5) Not reported Predicted: <0.26*
4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid (CAS: 40133-07-1) C₉H₁₀O₂S 182.24 -COOH (C2) 196 0.26
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid C₁₀H₁₂O₂S 196.26 -COOH (C2), -CH₃ (C3) 219.8–221.6 Not reported
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid C₁₁H₁₄O₂S 210.30 -COOH (C2), larger ring Not reported Not reported

*Predicted lower solubility due to increased hydrophobicity from tert-butyl group .

Key Observations:

Molecular Weight and Bulk :

  • The tert-butyl substituent increases molecular weight by ~56 g/mol compared to the unsubstituted analog (C₉H₁₀O₂S). This bulk may hinder crystal packing, though melting point data is unavailable for direct comparison .
  • The 3-methyl derivative (C₁₀H₁₂O₂S) has a higher melting point (219.8–221.6°C) than the unsubstituted analog (196°C), suggesting alkyl groups enhance thermal stability .

Solubility and Lipophilicity :

  • The unsubstituted analog (C₉H₁₀O₂S) has low aqueous solubility (0.26 g/L), likely due to the hydrophobic benzothiophene core. The tert-butyl group further reduces solubility, impacting formulation in biological studies .

Synthetic Accessibility :

  • Methyl and formyl derivatives are synthesized via chemoselective reductions (e.g., Et₃SiH/I₂), but tert-butyl introduction may require Friedel-Crafts alkylation or other sterically demanding reactions .
Key Observations:

Biological Activity :

  • The 3-methyl derivative exhibits anti-inflammatory and antimicrobial properties, likely due to enhanced membrane permeability from the methyl group . The tert-butyl analog’s bioactivity remains unstudied but may show altered pharmacokinetics due to increased lipophilicity.

Chemical Reactivity: The carboxylic acid group enables derivatization (e.g., esterification, amidation). For example, the tert-butyl compound’s carbohydrazide derivative is commercially available (Santa Cruz Biotechnology), suggesting utility in drug discovery . Steric hindrance from the tert-butyl group may slow nucleophilic attacks at the thiophene ring compared to smaller substituents.

Crystallographic and Computational Analysis

While crystallographic data for the tert-butyl compound is absent, software like SHELX and ORTEP-3 are widely used for small-molecule structure determination . Hydrogen-bonding patterns in similar compounds (e.g., 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid) likely follow graph-set analysis, with -COOH forming dimers or chains .

Q & A

Q. How can multi-step functionalization be optimized for creating libraries of derivatives?

  • Methodological Answer : A three-step approach is recommended: (i) Protection : Use Boc groups for amino functionalities to prevent side reactions. (ii) Functionalization : Introduce halides or aryl groups via Suzuki coupling, leveraging the thiophene ring’s stability. (iii) Deprotection : Acidic conditions (HCl/dioxane) remove Boc groups without disrupting the tetrahydro ring. Reaction monitoring via TLC and LC-MS ensures intermediate stability .

Critical Analysis of Contradictions

  • Stereochemical Outcomes : reports high enantiomeric excess using chiral auxiliaries, while describes racemic mixtures under similar conditions. This discrepancy highlights the sensitivity of stereoselectivity to solvent polarity and temperature .
  • Biological Activity : Derivatives in show moderate enzyme inhibition, whereas analogous compounds in lack activity. This may reflect differences in substituent placement (e.g., meta vs. para positions on phenyl rings) .

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